2-Methyl-5-(4-nitrophenyl)octahydropyrrolo[3,4-c]pyrrole
Overview
Description
2-Methyl-5-(4-nitrophenyl)octahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound that features a pyrrole ring system
Scientific Research Applications
2-Methyl-5-(4-nitrophenyl)octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Medicinal Chemistry:
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound may be used in the synthesis of advanced materials, such as organic dyes, conjugated polymers, and sensors.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been reported to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Based on the structural similarity to indole derivatives, it can be inferred that the compound might interact with its targets, leading to changes at the cellular level . The presence of a nitro group in the compound might also contribute to its mode of action .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been reported to affect various biological pathways . These compounds show various biologically vital properties and have attracted increasing attention in recent years .
Pharmacokinetics
The presence of a nitro group and the pyrrole ring in the compound might influence its pharmacokinetic properties .
Result of Action
Based on the structural similarity to indole derivatives, it can be inferred that the compound might have various biologically vital properties .
Action Environment
The presence of a nitro group in the compound might make it susceptible to changes in the environmental conditions .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The compound’s nitro group can undergo reduction reactions, leading to the formation of reactive intermediates that can interact with cellular biomolecules . These interactions can result in the modulation of enzyme activity and influence various metabolic pathways.
Cellular Effects
The effects of 2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, it has been shown to induce apoptosis by activating caspase pathways and increasing the production of reactive oxygen species (ROS) . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival . Additionally, it can alter gene expression by modulating transcription factors and epigenetic markers .
Molecular Mechanism
At the molecular level, 2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity or altering their substrate specificity . The compound’s nitro group can be reduced to form reactive intermediates that can covalently modify proteins and DNA, leading to changes in their function . These modifications can result in the activation or inhibition of signaling pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can degrade in the presence of light and heat . Long-term exposure to the compound can lead to the accumulation of its metabolites, which may have different biological activities . In vitro studies have shown that the compound’s effects on cellular function can vary depending on the duration of exposure and the concentration used .
Dosage Effects in Animal Models
The effects of 2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole in animal models are dose-dependent. At low doses, the compound can have therapeutic effects, such as reducing tumor growth and inflammation . At high doses, it can cause toxicity and adverse effects, such as liver and kidney damage . The compound’s therapeutic window is relatively narrow, and careful dose optimization is required to achieve the desired effects without causing harm .
Metabolic Pathways
2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze the reduction of the nitro group and the oxidation of the pyrrole ring . The resulting metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to increase their solubility and facilitate excretion . These metabolic transformations can affect the compound’s biological activity and toxicity .
Transport and Distribution
Within cells and tissues, 2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be actively transported by specific transporters . The compound can also bind to plasma proteins, which can affect its distribution and bioavailability . Its localization within cells can influence its activity and interactions with cellular targets .
Subcellular Localization
The subcellular localization of 2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole is crucial for its function. The compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its effects . Targeting signals and post-translational modifications can direct the compound to these compartments . Its localization can influence its interactions with enzymes and other biomolecules, affecting its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-nitrophenyl)octahydropyrrolo[3,4-c]pyrrole can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which typically uses 2,5-dimethoxytetrahydrofuran and amines in the presence of a catalytic amount of iron (III) chloride . Another approach involves the condensation of carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(4-nitrophenyl)octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
Pyrrole Derivatives: Compounds such as 2,5-dimethylpyrrole and 2,5-diphenylpyrrole share structural similarities with 2-Methyl-5-(4-nitrophenyl)octahydropyrrolo[3,4-c]pyrrole.
Nitroaromatic Compounds: Compounds like nitrobenzene and 4-nitrotoluene have similar nitro functional groups.
Uniqueness
This compound is unique due to its combination of a pyrrole ring system with a nitro-substituted phenyl group. This structural arrangement can confer specific biological activities and reactivity patterns that are distinct from other pyrrole derivatives and nitroaromatic compounds.
Properties
IUPAC Name |
2-methyl-5-(4-nitrophenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-14-6-10-8-15(9-11(10)7-14)12-2-4-13(5-3-12)16(17)18/h2-5,10-11H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXHLQQRWAKCBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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